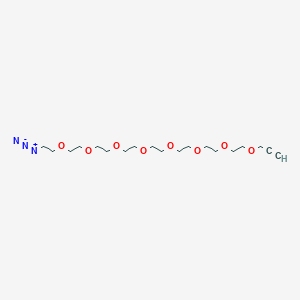
6-Methyl-3-hepten-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-hepten-2-one is an organic compound with the molecular formula C8H14O. It is a colorless liquid with a characteristic odor and is commonly used in the flavor and fragrance industry. This compound is also known for its role as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methyl-3-hepten-2-one can be synthesized through several methods. One common method involves the cross aldol condensation of acetone and isovaleraldehyde in the presence of an aqueous alkali containing an alkaline substance . Another method involves the reaction of cyclopentanone and acetone through a ketone thermal condensation reaction .
Industrial Production Methods
In industrial settings, this compound can be produced by reacting isobutene, formaldehyde, and acetone at 250°C and 30 MPa . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-hepten-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone (O3) and other oxidizing agents.
Reduction: Hydrogenation using catalysts such as nickel or palladium can be employed.
Substitution: Various nucleophiles can be used for substitution reactions at the carbonyl group.
Major Products Formed
Oxidation: Products include various oxidized derivatives.
Reduction: Products include alcohols and other reduced compounds.
Substitution: Products depend on the nucleophile used and can include a wide range of substituted compounds.
Scientific Research Applications
6-Methyl-3-hepten-2-one has several applications in scientific research:
Mechanism of Action
The mechanism by which 6-Methyl-3-hepten-2-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, in plants, it promotes programmed cell death during superficial scald development by interacting with genes such as PbrCNGC1, PbrGnai1, PbrACD6, and PbrSOBIR1 . These interactions lead to various cellular alterations, including plasmolysis, cell shrinkage, and DNA fragmentation .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5-hepten-2-one: Another compound with similar structure and properties.
2-Methyl-2-hepten-6-one: A derivative with similar chemical behavior.
Prenylacetone: Known for its use in the fragrance industry.
Uniqueness
6-Methyl-3-hepten-2-one is unique due to its specific applications in both the flavor and fragrance industry and its role in scientific research related to plant biology and programmed cell death .
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
6-methylhept-3-en-2-one |
InChI |
InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h4,6-7H,5H2,1-3H3 |
InChI Key |
RSNMTAYSENLHOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC=CC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
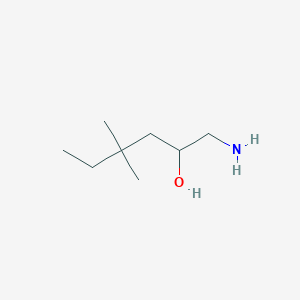
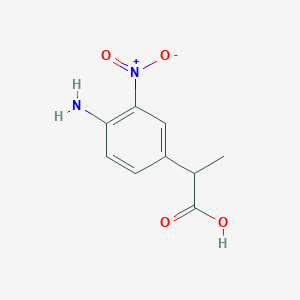
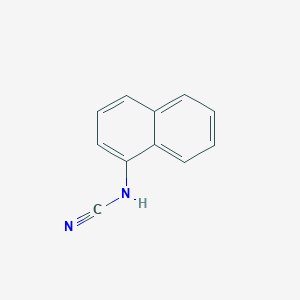
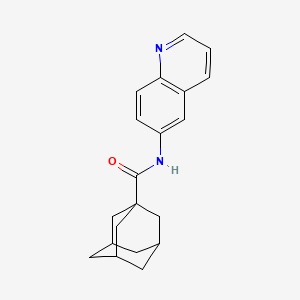
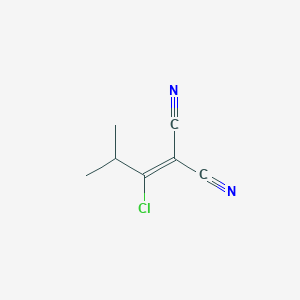
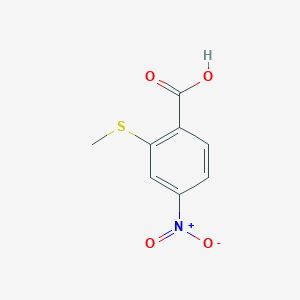
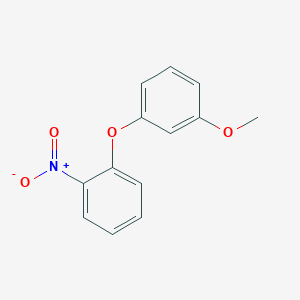
![3-phenyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B8702154.png)
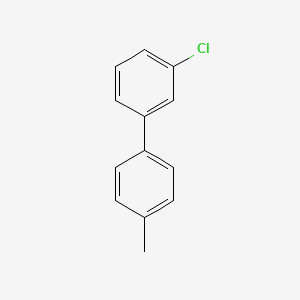

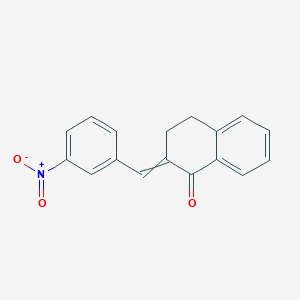
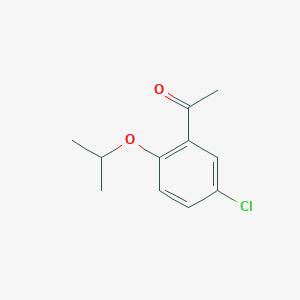
![1,2-Dihydro-5H-pyrazolo[4,3-g]quinazolin-5-one](/img/structure/B8702193.png)
